9,19-Cyclolanostan-3-ol, 24-methylene-, 3-acetate, (3beta)-
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Overview
Description
9,19-Cyclolanostan-3-ol, 24-methylene-, 3-acetate, (3beta)- is a complex organic compound with the molecular formula C33H54O2 and a molecular weight of 482.78 g/mol . . It is a derivative of cycloartenol, a sterol precursor found in plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,19-Cyclolanostan-3-ol, 24-methylene-, 3-acetate, (3beta)- typically involves the acetylation of 24-methylene-cycloartenol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the acetylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of 24-methylene-cycloartenol from plant sources, followed by its acetylation using acetic anhydride and a suitable catalyst. The reaction is conducted in large reactors with controlled temperature and pressure to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9,19-Cyclolanostan-3-ol, 24-methylene-, 3-acetate, (3beta)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
9,19-Cyclolanostan-3-ol, 24-methylene-, 3-acetate, (3beta)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various sterol derivatives.
Biology: Studied for its role in plant sterol biosynthesis and its impact on plant growth and development.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 9,19-Cyclolanostan-3-ol, 24-methylene-, 3-acetate, (3beta)- involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of enzymes involved in sterol biosynthesis, thereby affecting the production of sterols in plants. Additionally, its acetate group may play a role in its biological activity by influencing its solubility and interaction with cellular components .
Comparison with Similar Compounds
Similar Compounds
24-Methylenecycloartanol: A closely related compound without the acetate group.
Cycloartenol: The parent compound from which 9,19-Cyclolanostan-3-ol, 24-methylene-, 3-acetate, (3beta)- is derived.
Lanosterol: Another sterol precursor with a similar structure but different functional groups.
Uniqueness
9,19-Cyclolanostan-3-ol, 24-methylene-, 3-acetate, (3beta)- is unique due to its specific acetylation, which imparts distinct chemical and biological properties. This modification enhances its solubility and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
[7,7,12,16-tetramethyl-15-(6-methyl-5-methylideneheptan-2-yl)-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H54O2/c1-21(2)22(3)10-11-23(4)25-14-16-31(9)27-13-12-26-29(6,7)28(35-24(5)34)15-17-32(26)20-33(27,32)19-18-30(25,31)8/h21,23,25-28H,3,10-20H2,1-2,4-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIMYSSYXBYIBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H54O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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